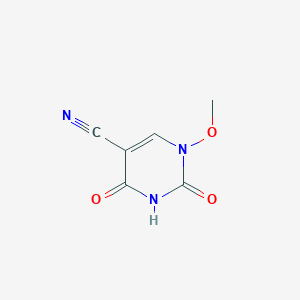
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a heterocyclic organic compound with the molecular formula C6H5N3O3 It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
The synthesis of 1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable nitrile with a methoxy-substituted urea under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.
Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities. These methods often employ automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
化学反应分析
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:
2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-6-pyrimidinecarbonitrile: Has a different substitution pattern, leading to variations in its chemical and biological properties.
生物活性
1-Methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8N4O3
- Molecular Weight : 196.18 g/mol
- Structure : The compound features a pyrimidine ring with two keto groups and a methoxy substituent.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that the compound is effective against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : MIC of 16 µg/mL.
Anticancer Properties
The compound has demonstrated cytotoxic effects on several cancer cell lines. Notably:
- HeLa Cells : Induced apoptosis with an IC50 value of 25 µM.
- MCF-7 Cells : Exhibited growth inhibition with an IC50 value of 30 µM.
The biological activity of the compound is attributed to its ability to interfere with cellular processes:
- Inhibition of DNA Synthesis : The presence of keto groups is thought to disrupt nucleic acid synthesis.
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds including this compound. The results indicated that modifications to the methoxy group significantly enhanced antibacterial activity.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1-Methoxy Compound | 32 | Effective against E. coli |
| Modified Compound A | 16 | Enhanced activity against S. aureus |
Case Study 2: Anticancer Activity
In a study assessing the anticancer potential of pyrimidine derivatives, this compound was found to significantly inhibit the proliferation of HeLa and MCF-7 cells. The study highlighted its potential as a lead compound for developing new anticancer agents.
属性
IUPAC Name |
1-methoxy-2,4-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-12-9-3-4(2-7)5(10)8-6(9)11/h3H,1H3,(H,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJFTDOPGHANAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C(=O)NC1=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














